molecular formula C8H12BrN3O B13890775 1-(4-Bromo-3-methyl-1,2-oxazol-5-yl)piperazine

1-(4-Bromo-3-methyl-1,2-oxazol-5-yl)piperazine

Cat. No.: B13890775
M. Wt: 246.10 g/mol
InChI Key: IXSQKPCEYHTGDY-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methyl-1,2-oxazol-5-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a 4-bromo-3-methyl-1,2-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methyl-1,2-oxazol-5-yl)piperazine typically involves the reaction of 4-bromo-3-methyl-1,2-oxazole with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methyl-1,2-oxazol-5-yl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methyl-1,2-oxazol-5-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and piperazine moiety contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-3-methyl-1,2-oxazol-5-yl)piperazine
  • 1-(4-Fluoro-3-methyl-1,2-oxazol-5-yl)piperazine
  • 1-(4-Iodo-3-methyl-1,2-oxazol-5-yl)piperazine

Uniqueness

1-(4-Bromo-3-methyl-1,2-oxazol-5-yl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance its binding affinity to biological targets compared to its chloro, fluoro, and iodo analogs .

Properties

Molecular Formula

C8H12BrN3O

Molecular Weight

246.10 g/mol

IUPAC Name

4-bromo-3-methyl-5-piperazin-1-yl-1,2-oxazole

InChI

InChI=1S/C8H12BrN3O/c1-6-7(9)8(13-11-6)12-4-2-10-3-5-12/h10H,2-5H2,1H3

InChI Key

IXSQKPCEYHTGDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1Br)N2CCNCC2

Origin of Product

United States

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